![molecular formula C21H18F2N4O3S B2358564 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide CAS No. 894046-32-3](/img/structure/B2358564.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions, annulation of a multiple bond or thiirane ring, and C–H functionalization of the thiazole moiety . The condensation reaction of triazolethiones with α-halomethylcarbonyl compounds is a common method for the synthesis of thiazolo[3,2-b][1,2,4]triazoles .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[3,2-b][1,2,4]triazol-6-yl ring attached to a 3,4-dimethoxyphenyl group and an ethyl-2,6-difluorobenzamide group.Chemical Reactions Analysis
The chemical reactions involving similar compounds are often performed in acetone at room temperature in the presence of a base . The obtained thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in acidic medium .Scientific Research Applications
Cytotoxic Agent in Cancer Research
This compound has demonstrated potential as a cytotoxic agent. In cancer research, cytotoxic compounds are crucial for the development of chemotherapy drugs. They work by inhibiting the growth of cancer cells and inducing cell death. The presence of the 2,4-difluoro group on the phenyl moiety, as seen in this compound, has shown adequate cytotoxic effects .
Antifungal Activity
The structural relationships of triazole derivatives indicate that the introduction of fluoro, chloro, and cyano groups can enhance antifungal activity. This compound, with its difluorobenzamide group, could potentially be used to develop new antifungal pharmacological agents .
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-29-16-7-6-12(10-17(16)30-2)19-25-21-27(26-19)13(11-31-21)8-9-24-20(28)18-14(22)4-3-5-15(18)23/h3-7,10-11H,8-9H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAHRYCSNRBRLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C=CC=C4F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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